molecular formula C15H25N5O2 B2985132 7-(2-ethylhexyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 1203200-43-4

7-(2-ethylhexyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2985132
CAS RN: 1203200-43-4
M. Wt: 307.398
InChI Key: NJQLASMFRJUOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-ethylhexyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione, also known as Methylhexaneamine (MHA), is a synthetic compound that has been used as a dietary supplement and in sports nutrition products. MHA has been found to have stimulant effects on the central nervous system, and its use has been banned by the World Anti-Doping Agency (WADA) due to its potential to enhance athletic performance. In

Scientific Research Applications

Synthesis and Cardiovascular Activity

Research on purine derivatives such as "7-(2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl)-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride" and its analogs demonstrates significant cardiovascular effects. These compounds have shown strong prophylactic antiarrhythmic activity in experimentally induced arrhythmias and hypotensive activity, making them of interest for developing cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).

Antitumor Activity and Vascular Relaxing Effect

Purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized and their antitumor activities examined. One compound was active against P388 leukemia, indicating the potential for these purine derivatives in cancer therapy. However, vascular relaxing effects were not pronounced in the tested compounds (Ueda et al., 1987).

Chemical Synthesis and Biological Activities

Further research into the synthesis of purine derivatives has led to discoveries of their biological activities, including interactions with cellular components and potential therapeutic applications. The detailed chemical synthesis and the exploration of their biological functions highlight the versatility and significance of purine compounds in scientific research and potential pharmaceutical applications (Su et al., 1988).

Novel Small Molecule Inhibitors

Identification of novel small molecule inhibitors, such as "7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione," against viral enzymes exemplifies the potential of purine derivatives in antiviral research. These compounds inhibit crucial viral functions, offering a pathway for developing new antiviral drugs (Cho et al., 2015).

properties

IUPAC Name

7-(2-ethylhexyl)-3-methyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-5-7-8-10(6-2)9-20-11-12(17-14(20)16-3)19(4)15(22)18-13(11)21/h10H,5-9H2,1-4H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQLASMFRJUOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(N=C1NC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-ethylhexyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

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